4-(1-Hydroxy-1,2-diphenylethyl)phenol
Overview
Description
4-(1-Hydroxy-1,2-diphenylethyl)phenol is a chemical compound with the molecular formula C20H18O2 . It has an average mass of 290.356 Da and a monoisotopic mass of 290.130676 Da .
Molecular Structure Analysis
The molecular structure of 4-(1-Hydroxy-1,2-diphenylethyl)phenol consists of 20 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms . The exact arrangement of these atoms in the molecule could not be found in the available resources.Scientific Research Applications
Synthesis of Poly(arylene Ether Sulphones)
It is utilized as an intermediate in synthesizing poly(arylene ether sulphones), contributing to advancements in polymer chemistry (Attwood et al., 1977).
Intermediate in Alkaloid Synthesis
This compound is an important intermediate in synthesizing homoapomorphine alkaloids, which are significant in pharmaceutical research (Brossi et al., 1968).
Antioxidant, Antibacterial, and Electronic Properties
Derivatives of this phenol show promising antioxidant, antibacterial, and electronic properties, making them useful in various biomedical and technological applications (Ağırtaş et al., 2014).
Agrobacterium Gene Transfer
Phenolic compounds with unsaturated lateral chains, including derivatives of 4-(1-Hydroxy-1,2-diphenylethyl)phenol, can enhance virulence induction and gene transfer in Agrobacterium, which is crucial for genetic engineering in plants (Joubert et al., 2002).
Biomedical Nanoparticle Applications
Polyphenol-containing nanoparticles, including those derived from 4-(1-Hydroxy-1,2-diphenylethyl)phenol, have applications in bioimaging, therapeutic delivery, and other biomedical fields due to their antioxidation property, anticancer activity, and universal adherent affinity (Guo et al., 2021).
Liquid Crystal Phase in Materials Science
Ester derivatives of this phenol provide a stable enantiotopic Colh columnar liquid crystal phase over a wide temperature interval, important in materials science (Boden et al., 2001).
Roles in Plants
It plays roles in plants, contributing to color, taste, technological properties, and health benefits, which are pivotal in agricultural and food sciences (Boudet, 2007).
Analgesic Activities
Certain derivatives exhibit significant analgesic activities, offering potential in developing new pain relief medications (Natsuka et al., 1978).
Antioxidant Activities
Compounds with methoxy and phenolic hydroxyl groups, including derivatives of this phenol, promote antioxidant activities, which are essential in pharmacology and nutrition (Chen et al., 2020).
Crystal Structure Analysis
The crystal structure of this phenol reveals intramolecular hydrogen bonds between adjacent phenolic units, forming cyclic dimers in the crystal lattice. This is significant in the field of crystallography and material sciences (Paulus & Böhmer, 1984).
properties
IUPAC Name |
4-(1-hydroxy-1,2-diphenylethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O2/c21-19-13-11-18(12-14-19)20(22,17-9-5-2-6-10-17)15-16-7-3-1-4-8-16/h1-14,21-22H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDKHIMEMDNRPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)(C3=CC=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401218 | |
Record name | 4-(1-Hydroxy-1,2-diphenylethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Hydroxy-1,2-diphenylethyl)phenol | |
CAS RN |
355803-76-8 | |
Record name | α-(4-Hydroxyphenyl)-α-phenylbenzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=355803-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1-Hydroxy-1,2-diphenylethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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